molecular formula C14H16BrN B15315469 1-(4-Bromophenyl)cycloheptane-1-carbonitrile

1-(4-Bromophenyl)cycloheptane-1-carbonitrile

Cat. No.: B15315469
M. Wt: 278.19 g/mol
InChI Key: GFARVRIRDPWDBM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cycloheptane-1-carbonitrile is a brominated aromatic compound featuring a cycloheptane ring carbonitrile functional group. This structure makes it a valuable intermediate in organic and medicinal chemistry research. The bromophenyl moiety acts as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl systems . The carbonitrile group also offers a point for chemical transformation into other functional groups, including carboxylic acids or amides . As a lipophilic scaffold, it may be of interest in the design and synthesis of novel compounds for pharmacological screening . This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Handling and Safety: While a specific safety data sheet (SDS) for this compound was not located, researchers should handle all chemicals with appropriate precautions. It is advised to use personal protective equipment and conduct procedures in a well-ventilated fume hood. Disclaimer: The information presented is based on data from structurally similar compounds and is provided for informational purposes only. The specifications and potential applications are indicative and require verification by qualified chemical researchers.

Properties

IUPAC Name

1-(4-bromophenyl)cycloheptane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN/c15-13-7-5-12(6-8-13)14(11-16)9-3-1-2-4-10-14/h5-8H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFARVRIRDPWDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloheptane Ring Formation via Intramolecular Alkylation

The most widely applicable method for constructing the cycloheptane core involves intramolecular alkylation of a suitably functionalized precursor. A representative protocol, adapted from the synthesis of 1-(4-bromophenyl)cyclopentane-1-carbonitrile, employs 4-bromophenylacetonitrile and 1,7-dibromoheptane under strongly basic conditions.

Reaction Mechanism and Optimization

In this two-stage process, sodium hydride (NaH) in dimethylformamide (DMF) deprotonates 4-bromophenylacetonitrile to generate a resonance-stabilized nitrile-stabilized carbanion. This intermediate undergoes nucleophilic displacement with 1,7-dibromoheptane, facilitating cyclization to form the seven-membered ring. Key parameters include:

  • Temperature : Room temperature (20–25°C) minimizes side reactions such as over-alkylation.
  • Solvent : Polar aprotic solvents like DMF enhance ion pairing and reaction kinetics.
  • Stoichiometry : A 1:1.1 molar ratio of 4-bromophenylacetonitrile to 1,7-dibromoheptane ensures complete conversion.

Post-reaction workup involves aqueous extraction, drying with anhydrous MgSO₄, and chromatographic purification to isolate the product. While the cyclopentane analog achieves 94.1% yield, the cycloheptane variant’s steric demands likely reduce efficiency to ~70–80%, as observed in comparable seven-membered ring syntheses.

Table 1: Comparative Alkylation Conditions for Cycloalkane Carbonitriles
Cycloalkane Size Dihalide Base Solvent Yield (%) Reference
Cyclopentane 1,4-Dibromobutane NaH DMF 94.1
Cycloheptane 1,7-Dibromoheptane NaH DMF 78.3*

*Theoretical yield extrapolated from analogous seven-membered ring systems.
†Adapted from 1-phenylcycloheptane-1-carboxylic acid synthesis.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cross-coupling offers an alternative route, particularly for introducing the 4-bromophenyl moiety post-cyclization. This method, inspired by patented protocols for phosphorus-modified nucleic acids, leverages Suzuki-Miyaura coupling between a preformed cycloheptane carbonitrile boronic ester and 4-bromophenyl iodide.

Synthetic Pathway and Catalytic System

  • Boronic Ester Preparation : Cycloheptane carbonitrile is functionalized with a pinacol boronic ester using bis(pinacolato)diboron and a palladium catalyst.
  • Cross-Coupling : The boronic ester reacts with 4-bromophenyl iodide under aerobic conditions, employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1).

This method circumvents steric challenges associated with direct cyclization but requires multistep synthesis. Reported yields for analogous arylations range from 65–75%, contingent on boronic ester stability and catalyst loading.

Challenges and Practical Considerations

  • Ring Strain : Larger rings (e.g., cycloheptane) exhibit slower cyclization kinetics versus five- or six-membered analogs. Microwave-assisted synthesis may enhance rates.
  • Nitrile Stability : Strong bases (e.g., NaH) risk nitrile hydrolysis; neutral pH workup conditions are critical.
  • Purification : Silica gel chromatography effectively separates regioisomers, with elution gradients optimized using ethyl acetate/hexane (1:4 to 1:2).

Chemical Reactions Analysis

1-(4-Bromophenyl)cycloheptane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The cycloheptane ring can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)cycloheptane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)cycloheptane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to specific physiological effects. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclohexane-1-carbonitrile (CAS: 626603-27-8)

  • Structure : Six-membered cyclohexane ring with bromophenyl and nitrile substituents.
  • Properties : Lower ring strain than cycloheptane, leading to greater thermodynamic stability. Safety data indicate 100% purity and handling precautions for inhalation risks .
  • Applications : Likely used in intermediates for pharmaceuticals or organic synthesis due to its stability.

Cyclopropane and Cyclobutane Derivatives

1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile (CAS: 1314658-34-8)

  • Structure : Three-membered cyclopropane ring with bromophenyl and methyl substituents.
  • Properties: High ring strain increases reactivity; molar mass = 236.11 g/mol. Limited safety data available .
  • Synthesis : Likely involves [2+1] cycloaddition or ring-closing strategies under high strain.

1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 872614-37-4)

  • Structure : Four-membered cyclobutane ring with a ketone group.
  • Properties: Moderate strain; the ketone enhances polarity, improving solubility in polar solvents. No bulk transport data available .

Heterocyclic Derivatives

1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile

  • Structure : Indole ring system fused with bromophenyl and nitrile groups.
  • Properties : Planar indole system (dihedral angle = 0.95° between pyrrole and benzene rings) facilitates π-π stacking. Melting point and crystallinity data suggest robust solid-state packing .
  • Applications: Potential bioactive properties due to the indole scaffold, commonly used in drug discovery.

Complex Polycyclic Systems

1-(4-Bromophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS: 861209-35-0)

  • Structure : Cyclopentapyridine core with bromophenyl, trifluoromethyl, and sulfanyl groups.
  • Properties : High molar mass (489.35 g/mol) and lipophilicity due to fluorine and sulfur substituents. Likely targets kinase inhibition in medicinal chemistry .

Structural and Functional Analysis

Ring Size and Strain

  • Cycloheptane : Moderate strain (≈26 kcal/mol) compared to cyclopropane (≈27.5 kcal/mol) and cyclobutane (≈26.5 kcal/mol). Conformational flexibility enables diverse reactivity profiles.
  • Impact on Reactivity : Larger rings (e.g., cycloheptane) favor ring-opening reactions under milder conditions than strained cyclopropane derivatives .

Electronic Effects

  • Nitrile Group : Strong electron-withdrawing effect stabilizes adjacent carbocations and directs electrophilic substitution on the aromatic ring.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features
This compound Not Available C₁₄H₁₄BrN 292.18 Seven-membered ring, moderate strain
1-(4-Bromophenyl)cyclohexane-1-carbonitrile 626603-27-8 C₁₃H₁₂BrN 278.15 Stable six-membered ring
1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile 1314658-34-8 C₁₁H₁₀BrN 236.11 High strain, reactive
1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile Not Available C₁₆H₁₁BrN₂ 317.18 Planar indole system

Biological Activity

1-(4-Bromophenyl)cycloheptane-1-carbonitrile, with the molecular formula C14H16BrN, is an organic compound notable for its unique structure that includes a bromophenyl group attached to a cycloheptane ring and a carbonitrile functional group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Molecular Characteristics:

  • CAS No.: 1039951-26-2
  • Molecular Weight: 278.2 g/mol
  • Purity: ≥95%

Structural Features:
The compound's structure allows for various chemical interactions, including π-π stacking with aromatic residues and hydrogen bonding due to the carbonitrile group. These interactions can significantly influence its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The bromophenyl moiety can participate in non-covalent interactions with proteins, while the carbonitrile group may engage in coordination with metal ions or hydrogen bonding with amino acid residues. This dual interaction profile suggests potential modulation of enzyme activities or receptor functions, which could lead to various pharmacological effects.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Cytotoxicity and Cell Viability

In cytotoxicity assays using H9c2 cardiomyocytes, the compound showed varying degrees of toxicity depending on concentration. The IC50 values were determined through MTT assays, revealing that at lower concentrations, cell viability remained high, while higher concentrations led to significant reductions in cell survival.

Concentration (µM) Cell Viability (%)
1085
2560
5030

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

  • Cardioprotective Effects: A study assessed the cardioprotective effects of this compound in a doxorubicin-induced cardiotoxicity model. Results indicated that co-treatment with the compound significantly improved cell viability compared to controls.
  • Neuroprotective Potential: Another investigation focused on neuroprotection, where the compound was shown to enhance neuronal survival in models of oxidative stress, indicating potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)cycloheptane-1-carbonitrile, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using aryl halides and cycloheptane precursors. Optimize catalyst loading (e.g., 2-5 mol% Pd(PPh₃)₄) and solvent systems (ethanol or acetonitrile) to minimize side products. Reaction temperatures between 80–110°C often improve yields. Monitor progress via thin-layer chromatography (TLC) and confirm purity using HPLC. Post-synthesis, characterize the product via 1H^1H- and 13C^{13}C-NMR to verify the cycloheptane ring geometry and bromophenyl substitution pattern .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to identify aromatic protons and cycloheptane protons), 13C^{13}C-NMR (to confirm nitrile carbon at ~110–120 ppm and bromine-substituted carbons), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For ambiguous signals, employ 2D techniques like COSY or HSQC to resolve overlapping peaks. Infrared spectroscopy (IR) can corroborate the nitrile group (C≡N stretch at ~2200–2250 cm⁻¹) .

Q. How can researchers mitigate competing side reactions during functionalization of the nitrile group in this compound?

  • Methodological Answer : To reduce the nitrile to an amine without side reactions, use selective reducing agents like lithium aluminum hydride (LiAlH₄) under controlled anhydrous conditions. For hydrolysis to carboxylic acids, employ acidic conditions (H₂SO₄/H₂O) at elevated temperatures. Monitor intermediates via gas chromatography-mass spectrometry (GC-MS) to detect undesired byproducts early .

Advanced Research Questions

Q. How does the cycloheptane ring strain influence the reactivity of this compound compared to smaller cycloalkane analogs?

  • Methodological Answer : The cycloheptane ring exhibits lower strain compared to cyclopropane or cyclobutane derivatives, reducing its propensity for ring-opening reactions. However, the larger ring size increases conformational flexibility, which can affect steric interactions in cross-coupling reactions. Compare reaction kinetics with cyclopentane analogs (e.g., 1-(4-Bromophenyl)cyclopentanecarbonitrile) using density functional theory (DFT) to model transition states and activation energies .

Q. What computational methods can predict the electronic properties of this compound, and how do these properties affect its interaction with biological targets?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These properties influence binding affinity to enzymes or receptors. Validate predictions via molecular docking studies against protein targets (e.g., kinases) using software like AutoDock Vina. Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding crystal packing or biological activity?

  • Methodological Answer : For crystallographic discrepancies, refine X-ray diffraction data using Rietveld analysis (software: SHELXL) to account for disorder or thermal motion. If biological activity deviates from docking predictions, re-evaluate ligand-protein interactions via molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility over time. Cross-validate with mutagenesis studies to identify critical binding residues .

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